Hydrogenation Thermodynamics: Quantified Stability Advantage of the 1,4-Isomer
The 1,4-dihydronaphthalene isomer exhibits a measurably lower exothermic heat of hydrogenation compared to its 1,2-dihydronaphthalene analog, confirming its distinct thermodynamic profile. This difference dictates reaction energetics and safety parameters during hydrogenation processes to the common target, 1,2,3,4-tetrahydronaphthalene (tetralin). Specifically, 1,4-dihydronaphthalene releases 12 kJ/mol less energy upon complete hydrogenation [1].
| Evidence Dimension | Heat of Hydrogenation (ΔH_hydrogenation) |
|---|---|
| Target Compound Data | 101 kJ/mol (24.1 kcal/mol) |
| Comparator Or Baseline | 1,2-Dihydronaphthalene: 113 kJ/mol (27.1 kcal/mol) |
| Quantified Difference | 12 kJ/mol lower exothermicity for the 1,4-isomer |
| Conditions | Selective hydrogenation over platinum catalyst to 1,2,3,4-tetrahydronaphthalene [1] |
Why This Matters
This 12 kJ/mol differential in heat release is critical for process safety engineering and reactor design, as the 1,4-isomer generates less exothermic load during catalytic upgrading to tetralin.
- [1] Carey, F. A., & Giuliano, R. M. Organic Chemistry, 10th Edition. McGraw-Hill Education. Problem 5.51 (Heats of hydrogenation of 1,2- and 1,4-dihydronaphthalene). View Source
